4-Bromo-5-methoxy-2-nitrobenzofuran
Description
4-Bromo-5-methoxy-2-nitrobenzofuran is a heterocyclic compound featuring a benzofuran core substituted with bromo (Br), methoxy (OCH₃), and nitro (NO₂) groups at positions 4, 5, and 2, respectively. The benzofuran scaffold is known for its aromaticity and electron-rich nature, which can be modulated by substituents.
Properties
Molecular Formula |
C9H6BrNO4 |
|---|---|
Molecular Weight |
272.05 g/mol |
IUPAC Name |
4-bromo-5-methoxy-2-nitro-1-benzofuran |
InChI |
InChI=1S/C9H6BrNO4/c1-14-7-3-2-6-5(9(7)10)4-8(15-6)11(12)13/h2-4H,1H3 |
InChI Key |
PFBYESRVXMNOLH-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)OC(=C2)[N+](=O)[O-])Br |
Canonical SMILES |
COC1=C(C2=C(C=C1)OC(=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Positions and Molecular Properties
Key Observations :
- Electronic Effects: The nitro group in this compound enhances electrophilicity at the benzofuran ring, favoring nucleophilic aromatic substitution (NAS) reactions. In contrast, the dibenzylamino group in the furanone derivative is electron-donating, directing reactivity toward electrophilic attacks.
- Solubility: Methoxy groups generally improve solubility in polar solvents, but the nitro and bromo groups in the target compound may counteract this, reducing water solubility compared to analogs like 2-Amino-4-chloro-5-methoxybenzonitrile (), where the amino group increases polarity .
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